
1,1'-(Phenylmethylene)bisaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Phenylmethylene)bis(aziridine) is a compound that features two aziridine rings connected by a phenylmethylene group. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of the phenylmethylene group adds to the compound’s complexity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(Phenylmethylene)bis(aziridine) can be synthesized through several methods. One common approach involves the reaction of phenylmethylene chloride with aziridine in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: These methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Phenylmethylene)bis(aziridine) undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions.
Substitution Reactions: The phenylmethylene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as sodium azide, lithium aluminum hydride, and Grignard reagents are commonly used.
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under acidic conditions.
Major Products Formed:
Scientific Research Applications
1,1’-(Phenylmethylene)bis(aziridine) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(Phenylmethylene)bis(aziridine) primarily involves its ability to undergo ring-opening reactions. The high ring strain of the aziridine rings makes them highly reactive towards nucleophiles. This reactivity allows the compound to interact with various molecular targets, including proteins and nucleic acids, leading to modifications that can alter their function .
Comparison with Similar Compounds
Aziridine: The simplest member of the aziridine family, known for its high reactivity and use in organic synthesis.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity but lower ring strain compared to aziridine.
Ethyleneimine: Another three-membered nitrogen-containing ring, often used in polymer chemistry.
Uniqueness: 1,1’-(Phenylmethylene)bis(aziridine) is unique due to the presence of the phenylmethylene group, which adds additional reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of more complex molecules and for applications in various fields of research .
Properties
CAS No. |
1588-05-2 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-[aziridin-1-yl(phenyl)methyl]aziridine |
InChI |
InChI=1S/C11H14N2/c1-2-4-10(5-3-1)11(12-6-7-12)13-8-9-13/h1-5,11H,6-9H2 |
InChI Key |
YFSKMMDACCWCDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(C2=CC=CC=C2)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


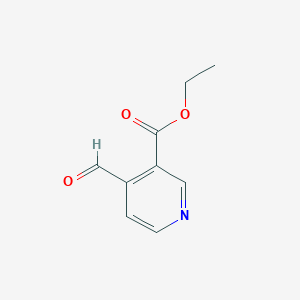

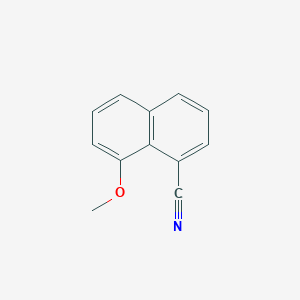
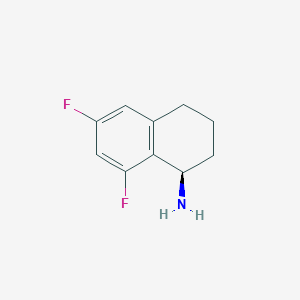
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B11912001.png)




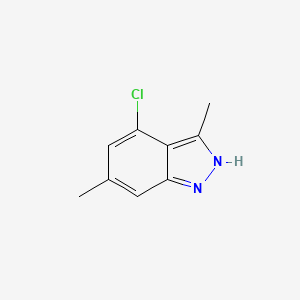
![Pyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11912037.png)
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11912044.png)
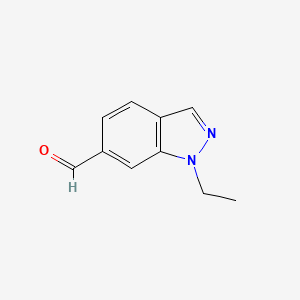
![[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid](/img/structure/B11912059.png)
